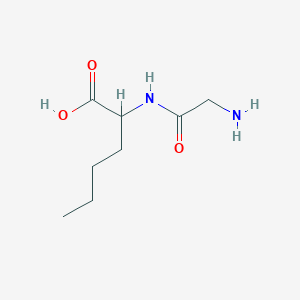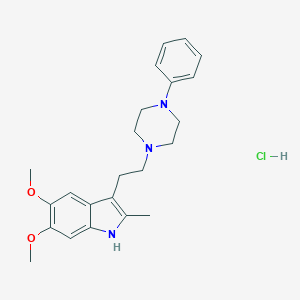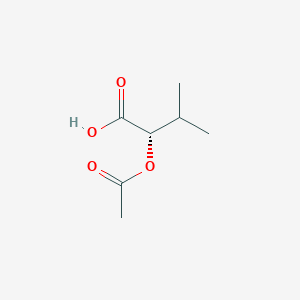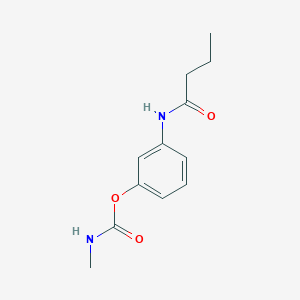![molecular formula C15H12N4OS B101880 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 288068-45-1](/img/structure/B101880.png)
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Effets Biochimiques Et Physiologiques
Studies have shown that 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its selectivity for a specific protein kinase. This makes it a useful tool for studying the role of this kinase in various biological processes. However, one limitation is that it may not be effective in all cell lines or organisms, which can limit its applicability in certain research studies.
Orientations Futures
There are several future directions for research on 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is its potential as a therapeutic agent for certain diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological processes. Further optimization of the synthesis method may also be necessary to improve the yield and purity of the product.
Conclusion:
In conclusion, 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with potential applications in various research studies. Its selectivity for a specific protein kinase makes it a useful tool for studying the role of this kinase in various biological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized and yields a high purity product.
Applications De Recherche Scientifique
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in various research studies. One of the main areas of research is its mechanism of action. It has been found that this compound acts as a selective inhibitor of a specific protein kinase, which makes it a useful tool for studying the role of this kinase in various biological processes.
Propriétés
Numéro CAS |
288068-45-1 |
|---|---|
Nom du produit |
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Formule moléculaire |
C15H12N4OS |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12N4OS/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20) |
Clé InChI |
YLPUUWJBJFOTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)






